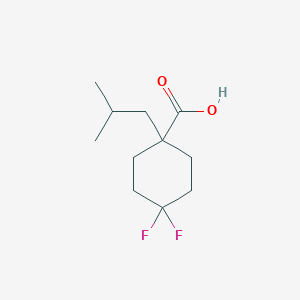

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H18F2O2 It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a carboxylic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane derivatives and fluorinating agents.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

Substitution: Sodium iodide (NaI), Potassium cyanide (KCN)

Major Products Formed

Oxidation: Ketones, Aldehydes

Reduction: Alcohols, Alkanes

Substitution: Various substituted cyclohexane derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is being investigated for its potential role in pharmaceutical formulations. Its structural characteristics allow it to act as a building block for creating novel drugs with enhanced efficacy and reduced side effects. The introduction of fluorine atoms often increases metabolic stability and bioavailability, making it a valuable compound in drug design.

Case Study: Anticancer Agents

Recent studies have shown that derivatives of this compound exhibit promising anticancer properties. Research indicates that modifications to the cyclohexane ring can lead to compounds that selectively target cancer cells while sparing healthy tissues, thereby reducing toxicity . Such findings highlight its potential in developing targeted therapies for various cancers.

Polymer Synthesis

This compound can be utilized in synthesizing advanced polymers with unique properties. Its ability to influence the physical characteristics of polymers makes it suitable for applications in coatings, adhesives, and sealants.

Case Study: Biodegradable Polymers

Research has demonstrated that incorporating this compound into polymer matrices can enhance their biodegradability without compromising mechanical strength . This application is particularly relevant in developing environmentally friendly materials that meet regulatory standards for sustainability.

Environmental Remediation

The compound shows potential in environmental applications, particularly in the remediation of contaminated sites. Its chemical structure allows it to interact effectively with pollutants, facilitating their breakdown or removal from the environment.

Case Study: Water Treatment

Studies have explored the use of this compound in water treatment processes where it acts as a coagulant or flocculant to remove heavy metals and organic contaminants from wastewater . The effectiveness of such treatments can significantly reduce the environmental impact of industrial discharges.

Wirkmechanismus

The mechanism of action of 4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4,4-Difluorocyclohexane-1-carboxylic acid

- 4,4-Difluoro-1-(2-methylpropyl)cyclohexane

- 4,4-Difluoro-1-cyclohexanecarboxylic acid

Uniqueness

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid is unique due to the presence of both fluorine atoms and the 2-methylpropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in research and industry.

Biologische Aktivität

4,4-Difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid (CAS No. 1380300-79-7) is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

- Molecular Formula : C11H18F2O2

- Molecular Weight : 220.26 g/mol

- IUPAC Name : this compound

The presence of two fluorine atoms and a carboxylic acid group contributes to the compound's unique chemical reactivity and stability, making it a candidate for various biological applications .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclohexane derivatives and fluorinating agents.

- Carboxylation : Introduction of the carboxylic acid group using carbon dioxide under high pressure.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The fluorine atoms enhance the compound's stability and reactivity, enabling it to participate in biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .

Pharmacological Properties

Research indicates that this compound exhibits potential as:

- Antitumor Agent : Preliminary studies suggest that it may inhibit tumor growth through mechanisms similar to those of known anticancer agents.

- Inflammatory Response Modulator : Its interaction with immune cells may modulate inflammatory responses, although detailed studies are still needed .

In Vitro Studies

A study examining the effects of various compounds on cancer cell lines found that related cyclohexane derivatives exhibited significant antiproliferative activity. While specific data on this compound was not highlighted, the structural similarities suggest potential efficacy in similar pathways .

In Vivo Studies

In vivo evaluations have demonstrated that compounds with similar structural motifs can effectively inhibit tumor growth in xenograft models. For instance, related compounds showed IC50 values ranging from 0.15 to 0.24 μM against various cancer cell lines, indicating a strong potential for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antitumor Activity (IC50) |

|---|---|---|

| 4,4-Difluorocyclohexane-1-carboxylic acid | C11H16F2O2 | Not specified |

| 4-Fluoro-1-(2-methylpropyl)cyclohexane | C11H18F | Not specified |

| This compound | C11H18F2O2 | Potentially significant |

The comparative analysis highlights the unique position of this compound within a class of compounds known for their biological activities.

Eigenschaften

IUPAC Name |

4,4-difluoro-1-(2-methylpropyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2O2/c1-8(2)7-10(9(14)15)3-5-11(12,13)6-4-10/h8H,3-7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMZVAWQLBZBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCC(CC1)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.